6-(4-Iodophenyl)hexanoic acid
Overview
Description
6-(4-Iodophenyl)hexanoic acid is an organic compound with the molecular formula C12H15IO2 It is characterized by the presence of an iodophenyl group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Iodophenyl)hexanoic acid typically involves the iodination of phenylhexanoic acid derivatives. One common method includes the reaction of 4-iodophenylmagnesium bromide with hexanoic acid chloride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing advanced techniques to ensure high purity and yield. The specific methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Iodophenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The iodophenyl group can be reduced to form phenylhexanoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of phenylhexanoic acid.
Substitution: Formation of substituted phenylhexanoic acids.
Scientific Research Applications
6-(4-Iodophenyl)hexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)hexanoic acid involves its interaction with specific molecular targets. It acts as a peroxisome proliferator-activated receptor (PPAR) agonist, binding to these nuclear receptor proteins and regulating the expression of genes involved in various metabolic pathways . This interaction can influence processes such as lipid metabolism and inflammation .
Comparison with Similar Compounds
Phenylhexanoic acid: Lacks the iodine atom, resulting in different chemical reactivity.
4-Iodobenzoic acid: Contains an iodine atom but has a different structural framework.
Hexanoic acid: A simpler structure without the phenyl and iodine groups.
Properties
IUPAC Name |
6-(4-iodophenyl)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWLOJBITUCZTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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